![molecular formula C23H19N3 B14607862 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole CAS No. 57637-72-6](/img/structure/B14607862.png)
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
The synthesis of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 3-position with electrophiles like halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole include other indole derivatives such as:
3-(1H-Indol-3-yl)-1H-indole: Lacks the pyridine moiety and has different biological activities.
3-(Pyridin-4-yl)-1H-indole: Similar structure but without the additional indole ring, leading to different chemical properties.
1-Methyl-3-(pyridin-4-yl)-1H-indole: Similar but lacks the second indole ring, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
57637-72-6 |
|---|---|
分子式 |
C23H19N3 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C23H19N3/c1-26-15-20(18-7-3-5-9-22(18)26)23(16-10-12-24-13-11-16)19-14-25-21-8-4-2-6-17(19)21/h2-15,23,25H,1H3 |
InChIキー |
TZYFEDSBWZVEFG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


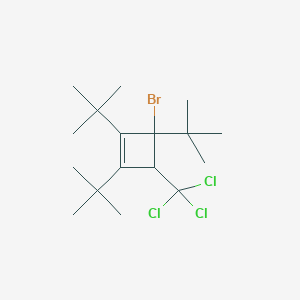
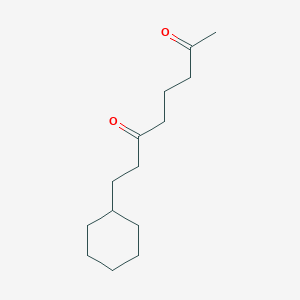

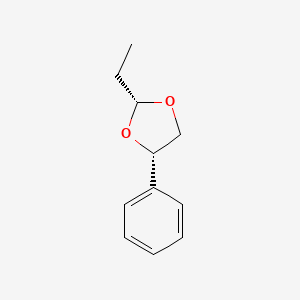
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
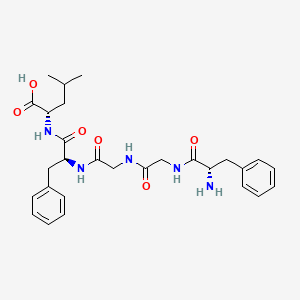
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
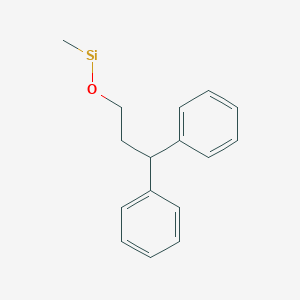
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
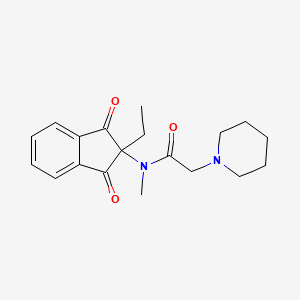
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
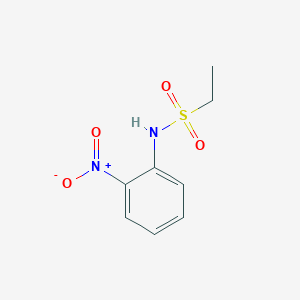
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
